Superior Cytoprotective Potency of Isoorientin 2''-O-Rhamnoside vs. Isoorientin Against Oxidative Hepatic Injury
In a direct head-to-head comparison evaluating cytoprotective effects against t-BOOH-induced oxidative damage in HepG2 cells, isoorientin 2''-O-α-L-rhamnoside demonstrated a 27% lower effective concentration compared to its aglycone analog isoorientin [1].
| Evidence Dimension | Cytoprotective concentration against t-BOOH-induced oxidative damage |
|---|---|
| Target Compound Data | 0.8 µM (isoorientin 2''-O-α-L-rhamnoside) |
| Comparator Or Baseline | 1.1 µM (isoorientin) |
| Quantified Difference | 27.3% lower effective concentration (0.3 µM absolute difference) |
| Conditions | HepG2 human hepatocellular carcinoma cells; t-BOOH-induced oxidative damage model |
Why This Matters
For researchers investigating hepatoprotective mechanisms or developing cell-based oxidative stress models, isoorientin 2''-O-rhamnoside provides enhanced cytoprotective efficacy at lower concentrations, potentially reducing off-target effects and conserving compound inventory.
- [1] Park HS, et al. Antioxidant flavone glycosides from the leaves of Sasa borealis. Arch Pharm Res. 2007;30(2):161-166. View Source
